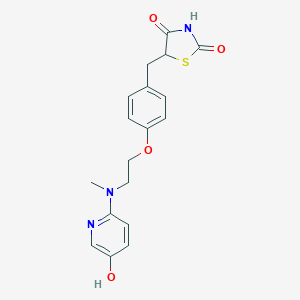

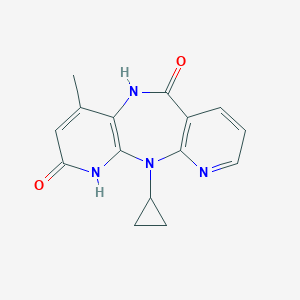

N-(3-phenoxycinnamyl)acetohydroxamic acid

Descripción general

Descripción

"N-(3-phenoxycinnamyl)acetohydroxamic acid" belongs to a class of compounds known as hydroxamic acids. These compounds are notable for their diverse chemical and biological properties and are often explored for their potential in various applications.

Synthesis Analysis

The synthesis of hydroxamic acids, including compounds like "N-(3-phenoxycinnamyl)acetohydroxamic acid," often involves the reaction of an acyl donor with hydroxylamine. A related synthesis method was discussed by Elfarra et al. (1982), who explored the synthesis of N-(phenylalkyl)acetohydroxamic acids (Elfarra, Yeh, & Hanna, 1982).

Molecular Structure Analysis

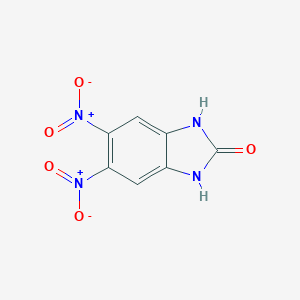

The molecular structure of hydroxamic acids is characterized by the presence of a hydroxamic acid group (-NHOH) bonded to an acyl group. Smith and Raymond (1980) discussed the molecular structure of related compounds, highlighting the significance of the hydroxamate groups and their configurations (Smith & Raymond, 1980).

Chemical Reactions and Properties

Hydroxamic acids can participate in various chemical reactions, including transacetylation and electrophilic reactions. This was demonstrated by Elfarra et al. (1982) in their study of N-(phenylalkyl)acetohydroxamic acids (Elfarra, Yeh, & Hanna, 1982).

Physical Properties Analysis

The physical properties of hydroxamic acids like solubility, melting points, and crystalline structure can vary depending on the specific substituents on the hydroxamic acid backbone. Studies like that of Smith and Raymond (1980) provide insights into these properties for similar compounds (Smith & Raymond, 1980).

Chemical Properties Analysis

Hydroxamic acids exhibit diverse chemical properties, including their reactivity towards other chemical agents and stability under various conditions. Research by Elfarra et al. (1982) provides an example of how these properties are investigated and characterized (Elfarra, Yeh, & Hanna, 1982).

Aplicaciones Científicas De Investigación

Inhibition of DNA Synthesis in Cancer Research : It has been observed to inhibit DNA synthesis in HeLa cells, a type of cancer cell, without affecting the incorporation of certain cellular components (Young, Schochetman, Hodas, & Baliś, 1967)(source).

Cosmeceutical Applications : Derivatives of hydroxycinnamic acids, which include N-(3-phenoxycinnamyl)acetohydroxamic acid, exhibit antioxidant, anti-collagenase, anti-inflammatory, antimicrobial, and anti-tyrosinase activities. These properties make them potential ingredients in cosmeceutical products (Taofiq, González-Paramás, Barreiro, & Ferreira, 2017)(source).

Protection Against Chemotherapy Side Effects : Hydroxycinnamic acids have roles in protecting against the side effects of chemotherapy, and in the prevention of cardiovascular disease and cancer (An, Cha, Nadarajan, Kim, & Ahn, 2016)(source).

Management of Lipid Metabolism and Obesity : They possess potent antioxidant and anti-inflammatory properties, potentially useful for treating obesity-related health complications (Alam et al., 2016)(source).

Cardiovascular Disease and Diabetes Complications : Acetohydroxamic acid, a related compound, shows potential for treating cardiovascular disease and diabetes complications due to its antiglycation, antioxidant, and semicarbazide-sensitive amine oxidase inhibitory activities (Liu, Lu, Liu, & Hou, 2017)(source).

Antifungal Properties and Phytotoxicity : It is a potent antifungal compound isolated from Argyreia speciosa roots and shows phytotoxicity against germinating wheat seeds (Shukla, Srivastava, & Kumar, 1999)(source).

Not a Substrate or Inhibitor of Certain Enzyme Systems : It is not likely to serve as a substrate or inhibitor of hepatic arylhydroxamic acid N,O-acyltransferase systems (Elfarra, Yeh, & Hanna, 1982)(source).

Dietary Benefits and Cardiovascular Health : A diet rich in hydroxycinnamic acids is associated with reduced risk of cardiovascular disease (El‐Seedi et al., 2012)(source).

Presence in Blood of Patients with Chronic Myelogenous Leukemia : Acetohydroxamic acid is found in the blood of patients with chronic myelogenous leukemia undergoing hydroxyurea therapy (Fishbein & Carbone, 1963)(source).

Antioxidant Properties in Biological Systems : N-trans-Caffeoyldopamine and N-trans-Feruloyldopamine, derivatives of hydroxycinnamic acids, show significant antioxidant activity (Dizdar et al., 2018)(source).

Safety And Hazards

The safety data sheet for a similar compound, Acetohydroxamic acid, indicates that it may damage the unborn child . Precautionary measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

Propiedades

IUPAC Name |

N-hydroxy-N-[(E)-3-(3-phenoxyphenyl)prop-2-enyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-14(19)18(20)12-6-8-15-7-5-11-17(13-15)21-16-9-3-2-4-10-16/h2-11,13,20H,12H2,1H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEUDWZXMLMKPNN-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(CC=CC1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C/C=C/C1=CC(=CC=C1)OC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-phenoxycinnamyl)acetohydroxamic acid | |

CAS RN |

106328-57-8, 112504-68-4 | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106328578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetohydroxamine acid, N-(E)-3-(3-phenoxyphenyl)prop-2-enyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112504684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Phenoxycinnamyl)acetohydroxamic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4N9HRN7L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-ylamine](/img/structure/B21095.png)

![N-(2,2-Difluoro-6-nitro-benzo[1,3]dioxol-5-YL)acetamide](/img/structure/B21096.png)

![N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide](/img/structure/B21097.png)